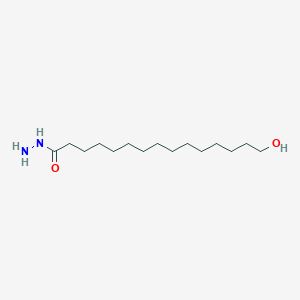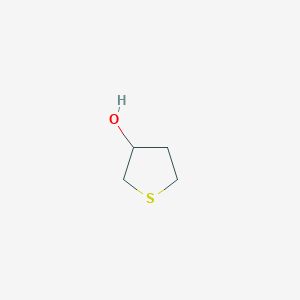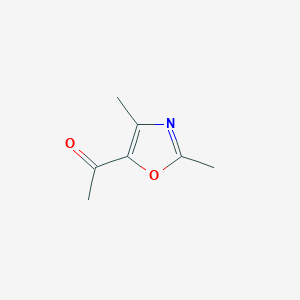
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by its unique structure, which includes multiple methyl groups attached to a dihydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and methylating agents.
Methylation: The naphthalene core undergoes methylation reactions to introduce the methyl groups at specific positions. This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
Cyclization: The methylated intermediate is then subjected to cyclization reactions to form the dihydronaphthalene structure. This step may involve the use of catalysts like palladium or nickel complexes.
Oxidation: Finally, the compound is oxidized to introduce the ketone functional group at the desired position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles. For example, halogenation can introduce halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of more oxidized naphthalenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or functionalized naphthalenone derivatives.
科学研究应用
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one: Lacks one methyl group compared to 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one.
1,1,4,4,7,7-Hexamethyl-3,4-dihydronaphthalen-2(1h)-one: Contains an additional methyl group compared to this compound.
Uniqueness
This compound is unique due to its specific methylation pattern and the presence of a ketone functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
1,1,4,4,7-pentamethyl-3H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKMBBUGFWBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)C2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282722 |
Source


|
| Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29020-85-7 |
Source


|
| Record name | NSC27599 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)




